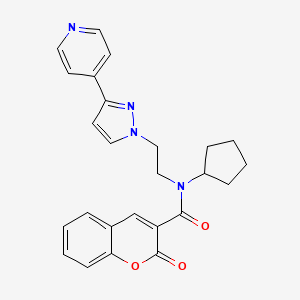

N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c30-24(21-17-19-5-1-4-8-23(19)32-25(21)31)29(20-6-2-3-7-20)16-15-28-14-11-22(27-28)18-9-12-26-13-10-18/h1,4-5,8-14,17,20H,2-3,6-7,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLHIWLZRCVZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related chromene-carboxamide derivatives. These comparisons focus on structural features , biological activity , and pharmacokinetic parameters (Table 1).

Table 1: Comparative Analysis of Chromene-Carboxamide Derivatives

Key Findings:

Structural Impact on Target Specificity :

- The pyridinyl-pyrazole group in the target compound confers selectivity for CDK9 (a cyclin-dependent kinase), likely due to π-π stacking interactions with aromatic residues in the kinase’s ATP-binding site . In contrast, the chloro and pyrrolidinyl groups in Compound 18o shift activity toward proteasome inhibition, as seen in .

- The methoxy-substituted derivative shows enhanced inhibition of Aurora B kinase, attributed to hydrogen bonding with catalytic lysine residues .

Pharmacokinetic Performance: The cyclopentyl group in the target compound improves metabolic stability (t₁/₂ = 45 min) compared to the morpholinoethyl analog (t₁/₂ = 30 min), which undergoes rapid oxidative dealkylation . However, its low solubility (8.2 µg/mL) limits bioavailability relative to the morpholinoethyl and phenylpropan-2-yl derivatives.

Biological Potency :

- The target compound’s CDK9 inhibition (IC₅₀ = 12 nM) is superior to other chromene-carboxamides targeting kinases (e.g., Aurora B: 34 nM) but less potent than proteasome inhibitors like Compound 18o (IC₅₀ = 0.7 µM) in distinct pathways .

Discussion of Divergent Evidence

While focuses on a proteasome-inhibiting chromene-carboxamide (Compound 18o), structural comparisons suggest that substituent polarity and aromaticity critically determine target engagement. For example:

- The pyridinyl-pyrazole group in the target compound increases hydrophobicity, favoring kinase binding, whereas the pyrrolidinyl-chloro motif in Compound 18o introduces polarity, enhancing proteasome affinity .

- Discrepancies in metabolic stability data highlight the need for substituent optimization; bulkier groups (e.g., cyclopentyl) reduce CYP450-mediated degradation compared to smaller alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.